N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide
Description
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-N-benzylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-2-8-17(21)20(13-14-9-4-3-5-10-14)18-19-15-11-6-7-12-16(15)22-18/h3-7,9-12H,2,8,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTBTGUMIVBXGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide typically involves the reaction of 2-aminobenzothiazole with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide can undergo various chemical reactions, including:
Substitution: The benzyl group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators like prostaglandins . This inhibition leads to reduced inflammation and pain . Additionally, the compound may interact with other cellular targets, such as ion channels and receptors, to exert its biological effects .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide with key analogs from literature:
Key Comparative Insights
Biological Activity :
- The triazole-containing analog () demonstrates potent antimicrobial activity, likely due to synergistic effects of the nitro and methoxy groups. In contrast, the dichlorophenyl-thiazole analog () shows anti-inflammatory properties, suggesting that substituents like halogens or heterocycles dictate target specificity.
- The absence of a benzyl group in N-(benzothiazol-2-yl)butyramide () limits its bioactivity but enhances its utility as a polymer precursor.
Synthetic Routes: Butyramide derivatives (e.g., ) are synthesized via straightforward acylation of 2-aminobenzothiazole, while triazole hybrids () require multi-step functionalization. Halogenated analogs () prioritize reactivity with acyl chlorides, emphasizing substituent compatibility.
Physical and Electronic Properties :
- The planar structure and hydrogen-bonding network in N-(benzothiazol-2-yl)butyramide () contribute to crystallinity, whereas the benzyl group in the target compound may disrupt packing, enhancing solubility.
- DFT studies on formimidamide derivatives () suggest that electronic effects (e.g., dimethyl substitution) significantly influence reactivity—a factor relevant to designing N-benzylbutyramide derivatives.
Implications for Future Research
- Benzyl Group Impact : The benzyl moiety in this compound likely increases steric bulk and lipophilicity compared to analogs , which could be leveraged for drug delivery or polymer modifications.
- Activity Optimization : Introducing electron-withdrawing groups (e.g., nitro, chloro) or heterocycles (e.g., triazole) may enhance bioactivity, as seen in .
- Computational Modeling : Applying DFT methodologies (as in ) to the target compound could predict its electronic behavior and guide synthetic optimization.
Biological Activity
N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection and anti-inflammatory effects. This article explores the compound's mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
This compound is synthesized through the reaction of 2-aminobenzothiazole with benzyl bromide in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The synthesis typically occurs at elevated temperatures, which enhances yield and purity.
The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes. By suppressing these enzymes, the compound effectively reduces inflammation and pain through modulation of the arachidonic acid pathway.
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that this compound can reduce pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent .
2. Neuroprotective Effects
The compound has also demonstrated neuroprotective effects in various models. For instance, in a study involving 6-hydroxydopamine (6-OHDA)-induced Parkinson's disease models in rats, treatment with this compound resulted in improved motor functions and increased dopamine levels while decreasing glutamate levels .
Table 1: Summary of Biological Activities
Research Findings
Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives of benzothiazole have been reported to exhibit potent inhibitory activity against various cancer cell lines, with some compounds showing IC50 values as low as 1.4 nM against specific kinases associated with tumor growth . The structural features of this compound allow it to engage effectively with target proteins, enhancing its therapeutic potential.
Q & A
Q. What are the established synthetic routes for N-(benzo[d]thiazol-2-yl)-N-benzylbutyramide, and what analytical methods confirm its purity?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, reacting 2-aminobenzothiazole derivatives with acyl chlorides (e.g., butanoyl chloride) in anhydrous acetone under reflux yields the target amide. Purification involves recrystallization from methanol or ethanol. Analytical confirmation includes:
- Single-crystal X-ray diffraction to determine bond lengths, angles, and crystal packing .
- NMR spectroscopy (¹H and ¹³C) to verify proton environments and carbon connectivity .
- High-resolution mass spectrometry (HRMS) to validate molecular weight .
Q. What hydrogen bonding interactions stabilize the crystal structure of this compound?
In the crystal lattice, intermolecular N–H···N and C–H···O hydrogen bonds are critical. For example, the amide N–H donates to the thiazole nitrogen, forming centrosymmetric dimers. Additional C–H···O interactions further stabilize the packing, as observed in X-ray studies .
Q. What are the key structural features determined by X-ray crystallography?
X-ray analysis reveals planar benzothiazole and benzyl moieties connected via a butyramide linker. The dihedral angle between the benzothiazole and benzyl rings influences electronic delocalization. Mean C–C bond lengths in the aromatic systems are ~1.39 Å, consistent with sp² hybridization .
Advanced Research Questions
Q. How can computational methods like DFT optimize the study of electronic structure and reactivity?
Density functional theory (DFT) with basis sets like B3LYP/6-31G* predicts molecular orbitals, electrostatic potential surfaces, and reaction pathways. For example:
- Reaction mechanism modeling : DFT can simulate nucleophilic acyl substitution steps to identify transition states and activation energies .
- Electronic properties : HOMO-LUMO gaps quantify charge transfer efficiency, relevant for photophysical or catalytic applications .
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?
- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments and X-ray data .
- Elemental analysis : Compare experimental vs. calculated C/H/N/S percentages to confirm stoichiometry .
- Thermal analysis : Differential scanning calorimetry (DSC) can detect polymorphic variations affecting spectral data .
Q. How are derivatives designed for enhanced bioactivity, such as anti-inflammatory or antibacterial effects?
- Scaffold modification : Introduce substituents (e.g., piperidine, morpholine) to the benzamide or benzothiazole moieties to modulate lipophilicity and target binding .
- Structure-activity relationship (SAR) : Test derivatives in in vitro assays (e.g., COX-2 inhibition for anti-inflammatory activity) and correlate substituent effects with potency .
Q. What in silico strategies predict pharmacokinetic properties like oral bioavailability?
- Polar surface area (PSA) : Compounds with PSA ≤140 Ų and ≤10 rotatable bonds are prioritized for high rat bioavailability .
- Permeability modeling : Use artificial membrane assays (e.g., PAMPA) or molecular dynamics to predict intestinal absorption .
- Docking studies : Simulate interactions with metabolic enzymes (e.g., CYP450) to assess metabolic stability .
Q. How do researchers assess anti-inflammatory activity through COX-2 inhibition assays?
- Enzyme inhibition : Use recombinant COX-2 in colorimetric assays (e.g., prostaglandin G2 conversion monitored at 590 nm) .
- Cell-based assays : Measure IL-6 or TNF-α suppression in LPS-stimulated macrophages .
- Docking validation : Align derivatives with COX-2’s active site (PDB: 5KIR) to rationalize inhibitory potency .
Methodological Notes
- Synthetic optimization : Anhydrous conditions and catalytic bases (e.g., pyridine) improve acylation yields .
- Crystallization : Slow evaporation from polar aprotic solvents (e.g., DMF/water) enhances crystal quality for X-ray studies .
- Bioactivity protocols : Include positive controls (e.g., celecoxib for COX-2 assays) and triplicate measurements for statistical rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
